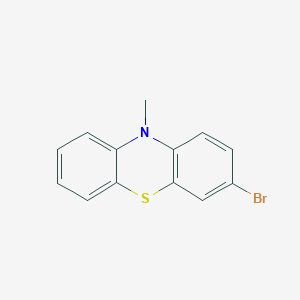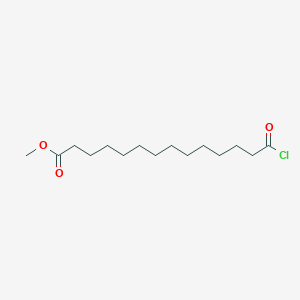
Methyl 14-chloro-14-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-chloro-14-oxotetradecanoate is an organic compound with the molecular formula C15H27ClO3. It contains a total of 45 bonds, including 18 non-hydrogen bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 14-chloro-14-oxotetradecanoate can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as tetradecanoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a chlorinating agent, such as thionyl chloride or phosphorus trichloride, and a catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 14-chloro-14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Methyl 14-chloro-14-oxotetradecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 14-chloro-14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 14-oxotetradecanoate: Lacks the chlorine atom, resulting in different reactivity and properties.
Methyl 14-chlorotetradecanoate: Similar structure but without the oxo group, affecting its chemical behavior.
Methyl 14-hydroxy-14-oxotetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methyl 14-chloro-14-oxotetradecanoate is unique due to the presence of both a chlorine atom and an oxo group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
50516-00-2 |
|---|---|
Formule moléculaire |
C15H27ClO3 |
Poids moléculaire |
290.82 g/mol |
Nom IUPAC |
methyl 14-chloro-14-oxotetradecanoate |
InChI |
InChI=1S/C15H27ClO3/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3 |
Clé InChI |
LRTIOIAFWCGIIF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


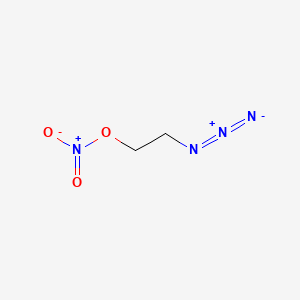
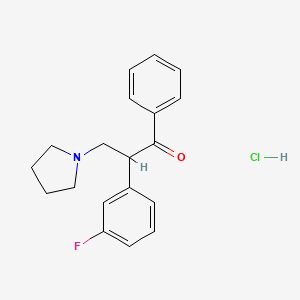
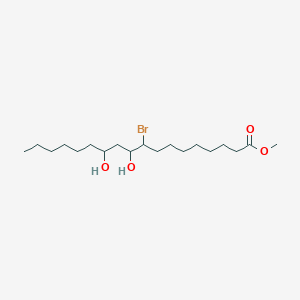

![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
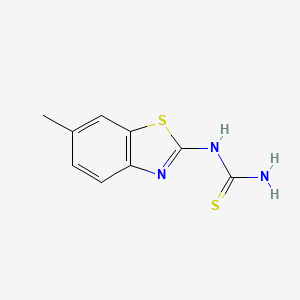


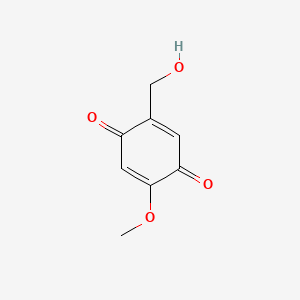
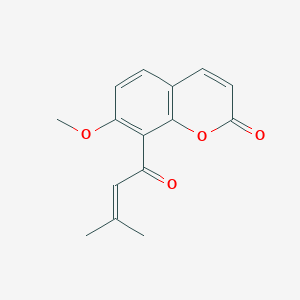
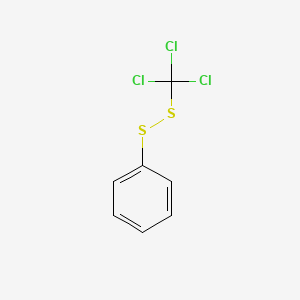
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
